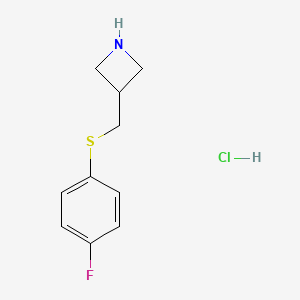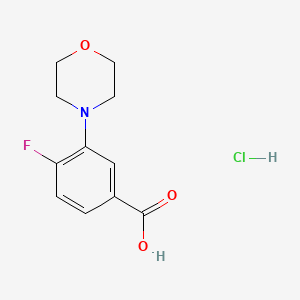
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications
Synthesis and Characterization
- A derivative of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was synthesized and characterized by NMR, IR, and mass spectral studies. Its structure was confirmed by X-ray diffraction, and it exhibited significant antibacterial and antioxidant activities, as well as notable anti-TB and anti-diabetic effects (Mamatha S.V et al., 2019).
Antimycobacterial Activity
- Synthesized compounds involving 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride showed promising antimicrobial activity. These compounds were synthesized through various chemical reactions and demonstrated significant antibacterial properties (B. Sathe et al., 2011).
Molecular Probe for Nanoparticles
- A related compound was found to be a sensitive molecular probe for ZnO nanoparticles. Its interaction with the ZnO surface resulted in considerable changes in fluorescence patterns, highlighting its potential in nano-level investigations (L. Bekere et al., 2013).
Synthesis and Structural Analysis
- Another derivative of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was synthesized and analyzed for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques and X-ray diffraction studies (S. Benaka Prasad et al., 2018).
Anti-Microbial Activity
- Derivatives of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride synthesized using specific catalysts displayed moderate antibacterial and antifungal activities in vitro, suggesting their potential in developing new antimicrobial agents (S. G. Patil et al., 2011).
Potential Inhibitor of Hepatitis B
- A method for synthesizing a compound related to 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride was developed. The compound demonstrated nanomolar inhibitory activity against Hepatitis B virus in vitro, suggesting its potential as a new therapeutic agent for HBV (A. Ivachtchenko et al., 2019).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound’s properties or reactions.
Please note that this is a general guide and the specific details would vary depending on the particular compound. For “4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride”, you would need to refer to scientific literature or databases for specific information.
properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZHHSYEKVLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



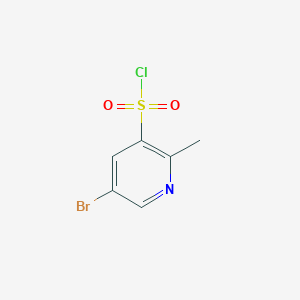
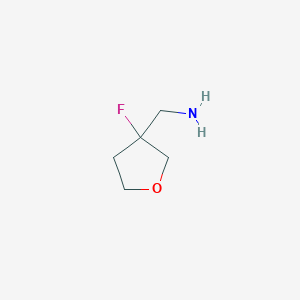
![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)
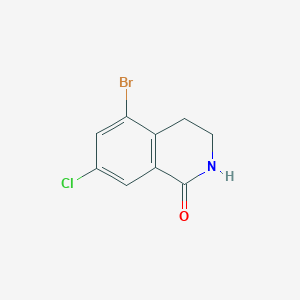
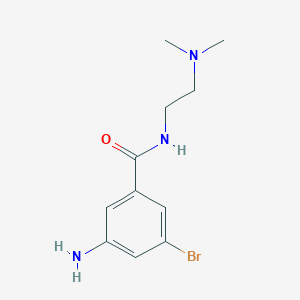
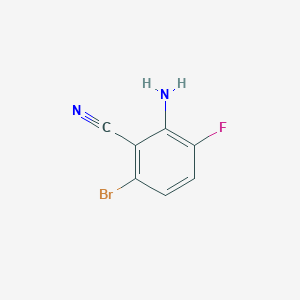
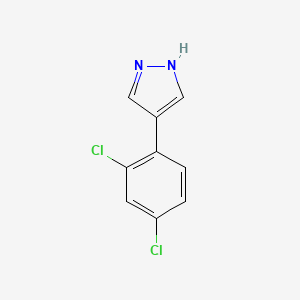
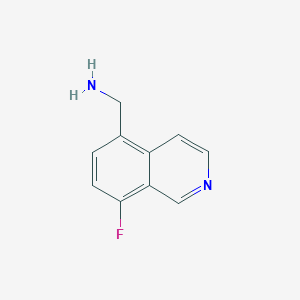
![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)
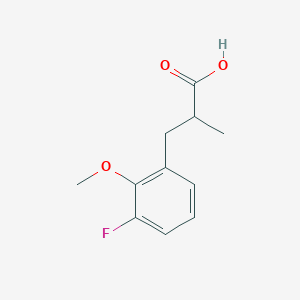
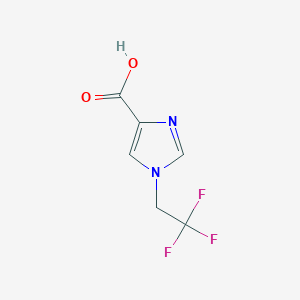
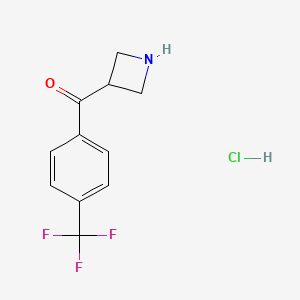
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
